molecular formula C10H15NO B1618797 d-Ephedrine CAS No. 90-81-3

d-Ephedrine

Cat. No.: B1618797
CAS No.: 90-81-3
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-WPRPVWTQSA-N
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Description

Ephedrine is a naturally occurring central nervous system stimulant found in plants of the genus Ephedra. It has been used for centuries in traditional medicinal systems and has found applications in modern medicine. Ephedrine is known for its stimulant effects and is used to prevent low blood pressure during anesthesia, treat asthma, narcolepsy, and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ephedrine can be synthesized using various methods. One common method involves the Friedel-Crafts reaction using 2-chloropropionyl chloride and benzene as starting materials, catalyzed by a Lewis acid to produce 2-chloro-1-phenyl-1-propanone. This intermediate is then reacted with methylamine in an aprotic solvent to produce 2-methylamino-1-phenyl-1-propanone, which is further processed to obtain ephedrine .

Industrial Production Methods: Industrial production of ephedrine often involves the extraction from Ephedra plants. The plants are processed to isolate the alkaloids, which are then purified to obtain ephedrine. This method is still widely used, especially in regions where Ephedra plants are abundant .

Chemical Reactions Analysis

Types of Reactions: Ephedrine undergoes various chemical reactions, including:

    Oxidation: Ephedrine can be oxidized to form norephedrine.

    Reduction: Reduction of ephedrine can yield methylephedrine.

    Substitution: Ephedrine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

Ephedrine has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other compounds.

    Biology: Studied for its effects on the central nervous system and metabolic processes.

    Medicine: Used to treat conditions such as asthma, nasal congestion, and hypotension. It is also studied for its potential in weight loss and athletic performance enhancement.

    Industry: Utilized in the production of decongestants and bronchodilators .

Mechanism of Action

Ephedrine acts as both a direct and indirect sympathomimetic. It stimulates alpha and beta adrenergic receptors, leading to increased activity of the sympathetic nervous system. Ephedrine also causes the release of norepinephrine from storage vesicles in presynaptic neurons, enhancing its effects. This dual action results in increased heart rate, blood pressure, and bronchodilation .

Comparison with Similar Compounds

    Pseudoephedrine: Structurally similar to ephedrine but with different pharmacological effects. Used primarily as a decongestant.

    Norephedrine: An oxidation product of ephedrine with similar stimulant effects.

    Methylephedrine: A reduction product of ephedrine with enhanced bronchodilator properties.

Uniqueness of Ephedrine: Ephedrine’s unique combination of direct and indirect sympathomimetic actions makes it particularly effective in treating a variety of conditions. Its ability to stimulate both alpha and beta adrenergic receptors, along with promoting norepinephrine release, sets it apart from other similar compounds .

Properties

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

KWGRBVOPPLSCSI-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15ON, C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ephedrine
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DSSTOX Substance ID

DTXSID0022985
Record name Ephedrine
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Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Solid
Record name Ephedrine
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Boiling Point

260 °C at 745 mm Hg, Boiling point = 255 °C (decomposes)
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505
Record name Ephedrine
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Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505
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Solubility

In water, 56,900 mg/L at 25 °C ; 63,600 mg/L at 30 °C, Soluble in oils, Soluble in water, ethanol, ether, benzene and chloroform, 1 g dissolves in about 20 mL water, 0.2 mL alcohol, 63.6 mg/mL at 30 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611
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Density

1.0085 g/cu cm at 22 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-240
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Mechanism of Action

Ephedrine is a direct and indirect sympathomimetic amine. As a direct effect, ephedrine activates alpha-adrenergic and beta-adrenergic receptors. As an indirect effect, it inhibits norepinephrine reuptake and increases the release of norepinephrine from vesicles in nerve cells. These actions combined lead to larger quantities of norepinephrine present in the synapse for more extended periods of time, increasing stimulation of the sympathetic nervous system. Ephedrine acts as an agonist of alpha-1, beta-1 and beta-2-adrenergic receptors. The stimulation of alpha-1-adrenergic receptors causes the constriction of veins and a rise in blood pressure, the stimulation of beta-1-adrenergic receptors increases cardiac chronotropy and inotropy, and the stimulation of beta-2-adrenergic receptors causes vasodilation and bronchodilation., Ephedrine alkaloids are members of a large family of sympathomimetic compounds that include dobutamine and amphetamine. Members of this family increase blood pressure and heart rate by binding to alpha- and beta-adrenergic receptors present in many parts of the body, including the heart and blood vessels. These compounds are called sympathomimetics because they mimic the effects of epinephrine and norepinephrine, which occur naturally in the human body. In addition to their direct pharmacological effects, many of these compounds also stimulate the release of norepinephrine from nerve endings. The release of norepinephrine further increases the sympathomimetic effects of these compounds, at least transiently., Ephedrine does not contain a catechol moiety, and it is effective after oral administration. The drug stimulates heart rate and cardiac output and variably increases peripheral resistance; as a result, ephedrine usually increases blood pressure. Stimulation of the alpha-adrenergic receptors of smooth muscle cells in the bladder base may increase the resistance to the outflow of urine. Activation of beta-adrenergic receptors in the lungs promotes bronchodilation., Ephedrine stimulates both alpha- and beta-adrenergic receptors. It is believed that beta-adrenergic effects result from stimulation of the production of cyclic adenosine 3',5'-monophosphate (AMP) by activation of the enzyme adenyl cyclase, whereas a-adrenergic effects result from inhibition of adenyl cyclase activity. In contrast to epinephrine, ephedrine also has an indirect effect by releasing norepinephrine from its storage sites. With prolonged use or if doses are given frequently, ephedrine may deplete norepinephrine stores in sympathetic nerve endings and tachyphylaxis may develop to the cardiac and pressor effects. Tachyphylaxis to the bronchial effects of the drug may also occur, but it is not the result of norepinephrine depletion.
Details American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1354
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Color/Form

Waxy solid, crystals or granules, White to colorless granules, pieces, or crystals, Plates from water

CAS No.

299-42-3
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Melting Point

38.1 °C, 34 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666
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Synthesis routes and methods

Procedure details

A mixture of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid (136.6 g., 0.44 mole) and l-ephedrine (72.5 g., 0.44 mole) is dissolved in methylene chloride (500 ml.). The methylene chloride is then removed in vacuo to yield the 1-ephedrine salt of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid as an oil, [α]D25 =-20.0 (c=1.0, CHCl3). Addition of ether (1500 ml.) causes crystallization of a white solid which is separated by filtration and dried (102 g.), m.p. 114°-116° C. Recrystallization from ethyl acetate/hexane (1:1) affords 71.1 g. (34%) of the l-ephedrine salt of l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid; m.p. 126°-127° C.
[Compound]
Name
d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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